N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide
Description
N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide is a complex organic compound that features a piperidine ring substituted with a tert-butylsulfonyl group and an isoindole carboxamide moiety
Properties
IUPAC Name |
N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-18(2,3)25(23,24)21-10-8-16(9-11-21)19-17(22)20-12-14-6-4-5-7-15(14)13-20/h4-7,16H,8-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZENFWWPYMWGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CCC(CC1)NC(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of a piperidine derivative with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfonyl group may yield sulfone derivatives, while reduction of the carboxamide group may produce primary amines .
Scientific Research Applications
N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfonyl group may enhance the compound’s binding affinity and selectivity, while the isoindole carboxamide moiety can modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butylsulfonyl)piperidine derivatives: These compounds share the piperidine ring and tert-butylsulfonyl group but differ in other substituents.
Isoindole carboxamide derivatives: These compounds feature the isoindole carboxamide moiety but have different substituents on the piperidine ring.
Uniqueness
N-(1-tert-butylsulfonylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
